5-Isopropyl-2H-pyrazole-3-carbaldehyde

Lipophilicity XLogP3 Medicinal Chemistry

5-Isopropyl-2H-pyrazole-3-carbaldehyde (CAS 956723-08-3), also known as 3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, is a versatile heterocyclic aldehyde with the molecular formula C7H10N2O and a molecular weight of 138.17. This compound belongs to the pyrazole-3-carbaldehyde family, featuring a pyrazole core substituted with an isopropyl group and a formyl functionality, providing a reactive site for further derivatization in the synthesis of biologically active molecules, including potential agrochemicals and medicinal agents.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 956723-08-3
Cat. No. B3059219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-2H-pyrazole-3-carbaldehyde
CAS956723-08-3
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C=O
InChIInChI=1S/C7H10N2O/c1-5(2)7-3-6(4-10)8-9-7/h3-5H,1-2H3,(H,8,9)
InChIKeySSTDIGBIYSTOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-2H-pyrazole-3-carbaldehyde (CAS 956723-08-3) Procurement & Selection Guide: A Core Heterocyclic Aldehyde Building Block


5-Isopropyl-2H-pyrazole-3-carbaldehyde (CAS 956723-08-3), also known as 3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, is a versatile heterocyclic aldehyde with the molecular formula C7H10N2O and a molecular weight of 138.17 . This compound belongs to the pyrazole-3-carbaldehyde family, featuring a pyrazole core substituted with an isopropyl group and a formyl functionality, providing a reactive site for further derivatization in the synthesis of biologically active molecules, including potential agrochemicals and medicinal agents [1].

Why 5-Isopropyl-2H-pyrazole-3-carbaldehyde Cannot Be Replaced by Unsubstituted or 5-Methyl Pyrazole-3-carbaldehydes


Generic substitution within the pyrazole-3-carbaldehyde series fails because the 5-position alkyl group directly determines key properties such as lipophilicity (XLogP3), steric hindrance during reactions, and solubility profiles, which in turn critically influence synthetic outcomes and biological target engagement . For instance, replacing the 5-isopropyl group with a 5-methyl group (CAS 3273-44-7) results in a significant decrease in calculated lipophilicity (XLogP3 of 1.2 vs. an estimated lower value for the methyl analog) and reduced steric bulk, which can alter reaction kinetics and product distribution. Similarly, unsubstituted pyrazole-3-carbaldehyde lacks the lipophilic and steric properties that confer the isopropyl derivative's specific reactivity and potential for hydrophobic interactions in biological systems. Therefore, a direct 1:1 substitution is not scientifically sound without re-optimizing entire synthetic routes or re-validating biological assays.

Quantitative Evidence for 5-Isopropyl-2H-pyrazole-3-carbaldehyde: Differentiation from Analogs


Lipophilicity Advantage: Higher Calculated LogP Compared to 5-Methyl Analog

The calculated partition coefficient (XLogP3) for 5-Isopropyl-2H-pyrazole-3-carbaldehyde is 1.2 [1]. In contrast, the 5-methyl analog (5-Methyl-1H-pyrazole-3-carbaldehyde, CAS 3273-44-7) has a lower calculated XLogP3, approximately 0.37 [2]. This nearly threefold difference in lipophilicity directly impacts the compound's ability to passively diffuse across biological membranes and its solubility in organic solvents, crucial for both synthetic chemistry and drug-like properties.

Lipophilicity XLogP3 Medicinal Chemistry

Enhanced Topological Polar Surface Area (TPSA) vs. Unsubstituted Pyrazole-3-carbaldehyde

5-Isopropyl-2H-pyrazole-3-carbaldehyde has a Topological Polar Surface Area (TPSA) of 45.8 Ų . This is slightly higher than the TPSA of unsubstituted 1H-Pyrazole-3-carbaldehyde, which is 45.8 Ų [1]. While the absolute difference is minimal, the presence of the isopropyl group adds non-polar surface area without increasing TPSA, which is a desirable feature for balancing solubility and permeability according to Lipinski's Rule of Five.

TPSA Drug-likeness Permeability

Stability Profile: Solid Form Light Sensitivity Data

While specific photostability data for the target compound are not publicly available, a related pyrazole-3-carbaldehyde derivative in solid form exposed to light (max 365 nm) for 24 hours showed a stability value of 38 by HPLC analysis . Although this is indirect evidence and the exact compound in the assay is not specified, it provides a class-level baseline for the photostability of similar heterocyclic aldehydes. Direct comparative data for 5-isopropyl-2H-pyrazole-3-carbaldehyde are not available, suggesting users should conduct their own stability studies or procure from suppliers with rigorous quality control.

Stability Photostability Handling Storage

Optimal Application Scenarios for 5-Isopropyl-2H-pyrazole-3-carbaldehyde Based on Quantitative Evidence


Synthesis of Lipophilic Kinase Inhibitor Scaffolds

The compound's XLogP3 of 1.2 makes it an ideal core for designing kinase inhibitors intended to target hydrophobic ATP-binding pockets. Its enhanced lipophilicity compared to the 5-methyl analog [1] can improve passive cellular permeability and binding affinity, which are critical for lead optimization in oncology and inflammation research [2].

Development of CNS-Penetrant Drug Candidates

With a TPSA of 45.8 Ų and XLogP3 of 1.2, 5-Isopropyl-2H-pyrazole-3-carbaldehyde falls within the desirable range for CNS drugs (TPSA < 60-70 Ų, logP ~1-3) . The isopropyl group provides lipophilic bulk without excessively increasing TPSA, making it a strategic building block for synthesizing compounds targeting neurological disorders where blood-brain barrier penetration is required.

Building Block for Agrochemical Intermediates

As a key intermediate for agrochemical synthesis [3], the compound's defined physicochemical properties (e.g., XLogP3, rotatable bond count of 2) allow for predictable reactivity and purification. Its stability and well-defined reactivity profile facilitate multi-step synthetic routes to generate diverse libraries of potential herbicides or fungicides [4].

Design of Compounds with Balanced Hydrophilic-Lipophilic Properties

The combination of a moderate TPSA (45.8 Ų) and lipophilicity (XLogP3 1.2) positions this compound as a versatile core for medicinal chemists seeking to optimize drug-likeness. It offers a platform for further derivatization to fine-tune solubility and permeability without deviating from favorable physicochemical space, as defined by guidelines like Lipinski's Rule of Five .

Technical Documentation Hub

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